N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-2-7-21-15(25)9-23-14(10-24)8-22-16(23)26-11-12-3-5-13(6-4-12)17(18,19)20/h2-6,8,24H,1,7,9-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROHLWNOSZGUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a hydroxymethyl group, and a trifluoromethylbenzyl moiety. Its chemical formula is represented as follows:
This structure contributes to its unique pharmacological properties, which are explored in the following sections.
Anticancer Properties
The compound's mechanism may involve the inhibition of mitotic spindle formation, akin to other kinesin spindle protein (KSP) inhibitors. Such compounds have demonstrated the ability to induce cellular death through the creation of monopolar spindles during mitosis . Although direct studies on N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide are sparse, its structural components align with known anticancer agents.
Enzyme Inhibition
The presence of the imidazole ring suggests potential as an enzyme inhibitor. Imidazole derivatives are known for their ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research into similar compounds has shown promising results in inhibiting enzymes such as α-glucosidase, which is vital for carbohydrate metabolism .
Study 1: Structure-Activity Relationship (SAR)
A study focusing on imidazole derivatives revealed that modifications at specific positions significantly affect biological activity. The introduction of hydroxymethyl groups enhanced the antiproliferative activity against cancer cell lines. The structure-activity relationship analysis indicated that compounds with increased lipophilicity exhibited higher antimicrobial activity .
Study 2: Comparative Analysis with Known Anticancer Agents
In comparative analyses, N-allyl derivatives were evaluated alongside established anticancer agents. Results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against various cancer cell lines. This positions this compound as a candidate for further investigation .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Benzopsoralen | Antiproliferative | 31.25 | |
| KSP Inhibitor | Anticancer | 50 | |
| Hydroxymethyl Imidazole | Enzyme Inhibition | 40 |
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Effect |
|---|---|
| Hydroxymethyl Group | Increased antiproliferative activity |
| Trifluoromethyl Substituent | Enhanced lipophilicity and enzyme inhibition |
Comparison with Similar Compounds
Structural Analogues with Imidazole-Thio-Acetamide Cores
Substituent Variations
: 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- : 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Substituents: Methoxyphenyl (electron-donating) and CF₃-phenyl.
: 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Functional Group Impact on Physicochemical Properties
Key Observations :
- The hydroxymethyl group in the target compound may improve solubility compared to ’s chlorophenyl derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
